molecular formula C16H29NO B5788666 N-cycloheptyl-3-cyclohexylpropanamide

N-cycloheptyl-3-cyclohexylpropanamide

Cat. No.: B5788666
M. Wt: 251.41 g/mol
InChI Key: ZJNKSNJLUJEXPW-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-cyclohexylpropanamide is a synthetic compound featuring a propanamide core substituted with cycloheptyl and cyclohexyl groups. This structure is characteristic of a class of molecules investigated for their potential in medicinal chemistry and chemical biology. Propanamide derivatives similar to this compound have been explored as modulators of various biological targets. For instance, some N-alkyl propanamide derivatives have been studied as potential Toll-like receptor 4 (TLR4) agonists for immune stimulation , while other structurally related compounds have been designed as antiproliferative agents that may inhibit targets like HDAC-6 . The specific cycloalkyl substituents are known to influence the molecule's lipophilicity and overall stereoelectronic properties, which are critical parameters for optimizing pharmacokinetic profiles and target binding affinity . Researchers may find this compound valuable for constructing compound libraries, exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns, or as a chemical intermediate. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-cycloheptyl-3-cyclohexylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO/c18-16(13-12-14-8-4-3-5-9-14)17-15-10-6-1-2-7-11-15/h14-15H,1-13H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNKSNJLUJEXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-cyclohexylpropanamide typically involves the reaction of cycloheptylamine with 3-cyclohexylpropanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cycloheptyl ketone or cyclohexyl carboxylic acid.

    Reduction: Formation of N-cycloheptyl-3-cyclohexylpropanamine.

    Substitution: Formation of various substituted amides depending on the reagents used.

Scientific Research Applications

N-cycloheptyl-3-cyclohexylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-cyclohexylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between N-cycloheptyl-3-cyclohexylpropanamide and similar compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
This compound C₁₉H₃₃NO ~291.48 Cycloheptyl, Cyclohexyl Hypothetical applications -
N-cyclohexyl-3-methylbutanamide C₁₁H₂₁NO 183.29 Cyclohexyl, Methylbutanamide Industrial solvent/plasticizer
3-(2-Aminoquinolin-3-yl)-N-cyclohexyl-N-methylpropanamide C₁₉H₂₅N₃O 311.42 Quinoline, Cyclohexyl, Methyl Kinase inhibition (hypothesized)
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide C₁₅H₂₀ClNO₂ 281.78 Chlorophenyl, Cyclohexyl, Hydroxy Antioxidant (DPPH assay)
N-Cycloheptyl-3-{[3-(cycloheptylamino)-3-oxopropyl]sulfanyl}propanamide C₂₀H₃₆N₂O₂S 368.58 Cycloheptyl, Sulfanyl linkage Unspecified biological activity

Key Observations:

  • Bioactivity: The presence of aromatic or heterocyclic moieties (e.g., quinoline in , chlorophenyl in ) correlates with specific biological activities, such as kinase inhibition or antioxidant effects. The target compound lacks such groups, suggesting distinct applications.

Functional and Application Differences

  • Antioxidant Activity : N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (, compound 10) demonstrated antioxidant properties in DPPH and β-carotene assays. The hydroxyl group and chlorophenyl substituent are critical for radical scavenging, a feature absent in the target compound.
  • Industrial Use : Simpler analogs like N-cyclohexyl-3-methylbutanamide () are used as solvents or plasticizers, highlighting how chain length and substituent complexity dictate industrial vs. pharmaceutical applications.

Physicochemical Properties

  • Solubility : Cycloheptyl groups increase steric hindrance and hydrophobicity compared to cyclohexyl, likely reducing solubility in polar solvents.
  • Thermal Stability : Bulkier substituents (e.g., cycloheptyl vs. methyl) may enhance thermal stability due to increased van der Waals interactions.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-cycloheptyl-3-cyclohexylpropanamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amidation and alkylation. For example, cyclohexylacetic acid derivatives (as in Scheme 3 of ) can be functionalized via refluxing with NaN₃/NH₄Cl in methanol, followed by catalytic hydrogenation (H₂/Pd/C) to reduce intermediates. Subsequent coupling with cycloheptylamine under anhydrous conditions (e.g., using Et₃N in CH₂Cl₂) yields the target compound. Purity optimization requires column chromatography and recrystallization. Structural confirmation is achieved via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., cyclohexyl/cycloheptyl protons at δ 1.2–2.1 ppm) and carbonyl (C=O) signals near δ 165–170 ppm.
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z 322.3 for C₁₉H₃₁NO) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1640–1680 cm⁻¹). Cross-validate with computational tools (e.g., InChi/SMILES from ) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).
  • Avoid inhalation/contact; store in sealed containers under inert gas (N₂/Ar).
  • Refer to analogous safety data (e.g., ) for hazard mitigation, including spill management with absorbent materials (e.g., vermiculite) .

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